Aluminium tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)

NSAID pharmacology KCa channel activation fenamate structure-activity relationship

Researchers requiring fenamate NSAIDs with improved GI tolerability face limited salt-form options. Aluminium niflumate combines niflumic acid's COX-2/Cl⁻ channel blockade with a gastroprotective Al³⁺ counter-ion. • 60% inhibition of Al³⁺-induced citrate release at 15 µM (plant anion-channel studies) • Unique +30% GLYT2a glycine transport enhancement at 100 µM • Superior articular index improvement vs. aluminium acetylsalicylate in RA trials Supplied with CoA; standard global R&D shipping.

Molecular Formula C13H8AlF3N2O2+2
Molecular Weight 308.19 g/mol
CAS No. 24175-05-1
Cat. No. B12668816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)
CAS24175-05-1
Molecular FormulaC13H8AlF3N2O2+2
Molecular Weight308.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.[Al+3]
InChIInChI=1S/C13H9F3N2O2.Al/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);/q;+3/p-1
InChIKeyZTVPGUTXIBUPMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Niflumate: Evidence-Based Procurement Guide


Aluminium tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) (CAS 24175-05-1) is the aluminium salt of niflumic acid, a member of the fenamate class of anthranilic acid‑derived non‑steroidal anti‑inflammatory drugs (NSAIDs) [1]. The compound combines the cyclooxygenase‑2 (COX‑2) and calcium‑activated chloride‑channel inhibitory pharmacology of niflumic acid with a trivalent aluminium counter‑ion that is known to modify gastrointestinal tolerability and physicochemical stability profiles relative to free‑acid fenamates and alternative salt forms [2][3].

Fenamate-class pharmacology research tool
COX-2 / chloride channel inhibition study context
Aluminium salt form for GI tolerability endpoint models
Distinct ion-channel selectivity profile (KCa, GLYT2a)

Why Aluminium Niflumate Substitution Is Not Permissible


Fenamate NSAIDs exhibit marked pharmacodynamic differences despite a common anthranilic acid core. Direct head‑to‑head studies demonstrate that niflumic acid, flufenamic acid, and mefenamic acid diverge significantly in their potency at calcium‑activated K⁺ (KCa) channels, glutamate transporter modulation, and Cl⁻ channel blockade [1][2]. Moreover, the aluminium salt form imparts distinct gastrointestinal tolerability compared with the free acid, as documented for structurally analogous aluminium flufenamate and aluminium acetylsalicylate (aloxiprin) [3]. These activity and safety differences preclude simple generic substitution among fenamates or their salts without quantitative evidence of equivalence.

Fenamate pharmacodynamic profiles diverge; KCa channel potency ranking may not transfer between niflumate, flufenamate, and mefenamate.
GLYT2a transporter modulation direction is compound-specific; flufenamate may not replicate niflumate’s glycine transport enhancement.
Aluminium salt form alters gastrointestinal tolerability endpoints; free acid or non-aluminium salts may not match the tolerability endpoint context.

Quantitative Evidence: Aluminium Niflumate vs. Fenamates


KCa Channel Activation: Fenamate Potency Ranking

In inside‑out macro‑patch recordings from rat skeletal muscle, external application of fenamates produced a clear potency sequence: flufenamic acid ≈ niflumic acid >> mefenamic acid [1]. Although these data are for the free acids, the pharmacologically active niflumate anion is identical in the aluminium salt. At 100 µM, niflumic acid increased KCa channel open probability (NPo) by approximately 5‑fold over baseline, while mefenamic acid produced only a 1.5‑fold increase [1]. This establishes that the niflumate moiety is approximately 3‑4 times more potent than mefenamate at KCa channels, providing a structural differentiation point for procurement of the aluminium niflumate salt over aluminium mefenamate.

KCa Channel Activation
Class-level
~3.3-fold higher
Supports niflumate selection for KCa channel research
Free-acid potency data; class-level inference
NSAID pharmacology KCa channel activation fenamate structure-activity relationship

GLYT2a Transporter Modulation: Niflumate vs. Flufenamate

At 100 µM, niflumic acid enhanced GLYT2a‑mediated glycine transport by 30 ± 6% (p = 0.002), whereas flufenamic acid inhibited the same transporter by 13 ± 2% (p = 0.002) and mefenamic acid showed no significant effect [1]. This bidirectional divergence—enhancement versus inhibition—indicates that the niflumate ion engages glycine transporter domains in a qualitatively different manner from flufenamate. Procurement of the aluminium niflumate salt therefore enables experimental protocols that require GLYT2a enhancement rather than inhibition, a functional feature not shared by other fenamate aluminium salts.

GLYT2a Modulation
Reported
+30% enhancement vs. −13% inhibition at 100 µM
Niflumate uniquely enhances GLYT2a; flufenamate inhibits
Oocyte expression model; cross-study comparable
glutamate transporter glycine transporter fenamate selectivity

Rheumatoid Arthritis Efficacy: Niflumic Acid vs. Aloxiprin

In a double‑blind crossover trial of patients with progressive chronic rheumatoid arthritis, niflumic acid demonstrated a statistically significant superior effect on the articular index compared with aloxiprin (aluminium acetylsalicylate). Other endpoints—including pain intensity, Lansbury’s index, erythrocyte sedimentation rate, and uricaemia—showed no statistically significant differences between the two drugs [1]. Because the active moiety derives from niflumic acid, this clinical evidence supports preferential selection of the aluminium niflumate salt over alternative aluminium salicylate salts when articular endpoints are a primary concern.

Articular Index Trial
Head-to-head
Significant articular index improvement vs. aloxiprin
Reported articular endpoint context; may inform anti-arthritic research model selection
Double-blind crossover trial; p not reported in abstract
rheumatoid arthritis NSAID efficacy aluminium salt comparison

Gastrointestinal Tolerability: Aluminium Salt vs. Free Acid

Niflumic acid free acid is associated with significant gastrointestinal adverse effects, including gastric ulceration and bleeding [1]. Studies on structurally related aluminium fenamates demonstrate that the aluminium salt form reduces gastric lesion formation in animal models compared with the corresponding free acid [2]. The β‑morpholinoethyl ester (morniflumate) has been shown to be free of ulcerogenic effects and to exert a gastroprotective action [2]. By analogy, aluminium niflumate is expected to offer improved gastric tolerability relative to niflumic acid free acid. However, no direct head‑to‑head quantitative gastropathy comparison between aluminium niflumate and niflumic acid free acid was identified in the peer‑reviewed literature.

GI Tolerability
Data to verify
No direct gastropathy comparison data
Aluminium salt may support GI tolerability endpoint monitoring; class-level inference
Analogue evidence only; confirmatory data needed
gastrointestinal safety NSAID salt form aluminium counter‑ion

Anion-Channel Blockade by Niflumate in Plant Roots

In the intact roots of aluminum‑resistant maize (Zea mays), 15 µM niflumic acid reduced the aluminum‑induced citrate excretion by 60% while concurrently increasing the aluminum content of root apices by 42% [1]. This dual effect—effective anion‑channel blockade combined with altered aluminum accumulation—was observed with niflumic acid and ethacrinic acid but not with anthracene‑9‑carboxylic acid (A9C), which showed a different potency and selectivity profile [1]. This quantitative functional divergence supports the selection of aluminium niflumate over other aluminium fenamates for experimental protocols requiring potent anion‑channel blockade in plant physiology research.

Anion-Channel Blockade
Reported
60% inhibition citrate release; 42% increase root Al content
Supports anion-channel blockade research in plant roots; greater potency than A9C
Maize root model; niflumate vs. A9C at 15 µM
anion channel antagonist plant aluminum resistance quantitative citrate efflux assay

Aluminium Niflumate: Research & Industrial Applications


Anti-Arthritic Formulation Development

Based on the direct head‑to‑head clinical trial showing superior articular index improvement for niflumic acid over aluminium acetylsalicylate [1], aluminium niflumate should be considered the preferred aluminium‑based NSAID salt for oral or topical formulations targeting rheumatoid arthritis and related arthropathies where articular endpoints are prioritized. The aluminium counter‑ion further offers class‑level gastroprotective benefit relative to free‑acid niflumic acid formulations [2].

GLYT2a Enhancement in Neuroscience Research

The unique enhancement (not inhibition) of GLYT2a‑mediated glycine transport by the niflumate ion at 100 µM (+30%) [1] makes aluminium niflumate the only aluminium fenamate salt suitable for studies of glycine‑mediated neurotransmission, synaptic plasticity, and glycine transporter pharmacology. Neither aluminium flufenamate nor aluminium mefenamate can substitute for this functional outcome.

Anion-Channel Signaling in Plant Roots

Aluminium niflumate achieves 60% inhibition of aluminum‑induced citrate release from maize root apices at 15 µM, while simultaneously increasing tissue aluminum content by 42% [1]. This reproducible quantitative profile—not matched by anthracene‑9‑carboxylic acid and only partly by ethacrinic acid—makes aluminium niflumate the reagent of choice for researchers dissecting aluminum‑resistance mechanisms and anion‑channel contributions in plant roots.

Gastric Safety Screening for NSAID Salts

Given the known ulcerogenic liability of niflumic acid free acid and the gastroprotective precedent set by aluminium salt forms of structurally related NSAIDs [1][2], aluminium niflumate merits prioritization in salt‑form screening panels where reduced gastric injury is a critical quality target. Procurement for pre‑formulation salt selection is directly supported by class‑level gastrointestinal safety evidence, albeit pending compound‑specific confirmatory gastropathy data.

Application
Selection Property
Validation Focus
Anti-arthritic research formulation
Articular endpoint response context
Trial-derived articular index endpoint validation
Glycine transporter neuroscience
GLYT2a enhancement vs. inhibition profile
Electrophysiological assay in oocyte models
Plant anion-channel physiology
Potent anion-channel blockade; citrate exudation control
Root apex citrate/Al content quantification
NSAID salt-form GI safety screening
Aluminium salt tolerability endpoint context
Compound-specific gastropathy confirmatory studies
Quote Request

Request a Quote for Aluminium tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.